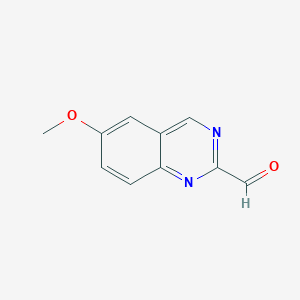

6-Methoxyquinazoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-methoxyquinazoline-2-carbaldehyde |

InChI |

InChI=1S/C10H8N2O2/c1-14-8-2-3-9-7(4-8)5-11-10(6-13)12-9/h2-6H,1H3 |

InChI Key |

BEZNAQFNUNCCCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=CN=C(N=C2C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxyquinazoline-2-carbaldehyde (CAS 1266119-42-9)

A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Quinazoline Scaffold and the Significance of 6-Methoxyquinazoline-2-carbaldehyde

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in the realm of drug discovery and development.[1] Its inherent planarity and versatile synthetic accessibility have made it a cornerstone for a multitude of pharmacologically active agents.[2] Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] Notably, several U.S. FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy.

Within this vital class of compounds, 6-Methoxyquinazoline-2-carbaldehyde emerges as a highly valuable and versatile intermediate. Its strategic placement of a reactive aldehyde group at the 2-position, coupled with a methoxy substituent on the benzene ring, offers medicinal chemists a powerful tool for molecular elaboration and the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of 6-Methoxyquinazoline-2-carbaldehyde, encompassing its physicochemical properties, a detailed plausible synthetic route with mechanistic insights, its applications in drug discovery, and methods for its analytical characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Methoxyquinazoline-2-carbaldehyde is fundamental for its effective handling, reaction optimization, and formulation. The table below summarizes its key characteristics.

| Property | Value | Source/Method |

| CAS Number | 1266119-42-9 | - |

| Molecular Formula | C₁₀H₈N₂O₂ | Calculated |

| Molecular Weight | 188.18 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | Inferred from related compounds |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, DMF, DMSO) | Inferred from structure |

Synthesis and Mechanistic Insights: A Plausible and Efficient Route

The proposed synthesis commences with the commercially available 4-methoxyaniline and proceeds through the formation of a key intermediate, 2-methyl-6-methoxyquinazoline, which is then selectively oxidized to the target aldehyde.

Detailed Experimental Protocol (Postulated)

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide

-

Reaction: Acetylation of the primary amine of 4-methoxyaniline.

-

Procedure: To a stirred solution of 4-methoxyaniline (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq) dropwise at room temperature. Stir the mixture for 2-3 hours. Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration. Wash the solid with cold water and dry to afford N-(4-methoxyphenyl)acetamide.

Step 2: Synthesis of 2-Amino-5-methoxyacetophenone

-

Reaction: Fries rearrangement of N-(4-methoxyphenyl)acetamide.

-

Procedure: Add N-(4-methoxyphenyl)acetamide (1.0 eq) to a melt of anhydrous aluminum chloride (AlCl₃, 3.0 eq) at 160-170 °C. Heat the mixture for 1-2 hours. Cool the reaction mixture and carefully add ice-water, followed by concentrated hydrochloric acid. Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to yield 2-amino-5-methoxyacetophenone.

Step 3: Synthesis of 2-Methyl-6-methoxyquinazolin-4-ol

-

Reaction: Cyclization of 2-amino-5-methoxyacetophenone with formamide.

-

Procedure: A mixture of 2-amino-5-methoxyacetophenone (1.0 eq) and formamide (excess) is heated at 180-190 °C for 4-6 hours. Cool the reaction mixture and pour it into water. Collect the precipitate by filtration, wash with water, and dry to obtain 2-methyl-6-methoxyquinazolin-4-ol.

Step 4: Synthesis of 4-Chloro-2-methyl-6-methoxyquinazoline

-

Reaction: Chlorination of the hydroxyl group at the 4-position.

-

Procedure: A mixture of 2-methyl-6-methoxyquinazolin-4-ol (1.0 eq) and phosphorus oxychloride (POCl₃, excess) is refluxed for 2-3 hours.[4] After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give 4-chloro-2-methyl-6-methoxyquinazoline.[5]

Step 5: Synthesis of 2-Methyl-6-methoxyquinazoline

-

Reaction: Catalytic hydrogenation to remove the chloro group.

-

Procedure: To a solution of 4-chloro-2-methyl-6-methoxyquinazoline (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of palladium on carbon (10% Pd/C). The mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield 2-methyl-6-methoxyquinazoline.

Step 6: Synthesis of 6-Methoxyquinazoline-2-carbaldehyde

-

Reaction: Selective oxidation of the methyl group at the 2-position.

-

Procedure: A mixture of 2-methyl-6-methoxyquinazoline (1.0 eq) and selenium dioxide (SeO₂, 1.1 eq) in a suitable solvent (e.g., dioxane/water) is refluxed for 4-6 hours.[6] After cooling, the precipitated selenium is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography to afford the final product, 6-Methoxyquinazoline-2-carbaldehyde.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The synthetic utility of 6-Methoxyquinazoline-2-carbaldehyde lies in the reactivity of its aldehyde functionality, which serves as a handle for the introduction of diverse chemical moieties through reactions such as reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones. This versatility allows for the construction of extensive compound libraries for high-throughput screening in drug discovery programs.

A primary application of this building block is in the synthesis of novel kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By elaborating the 2-carbaldehyde group, researchers can introduce specific side chains designed to interact with key amino acid residues within the kinase domain, thereby enhancing potency and selectivity.

Analytical Characterization

The unambiguous identification and purity assessment of 6-Methoxyquinazoline-2-carbaldehyde are crucial for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (δ 9.5-10.5 ppm). A singlet corresponding to the methoxy group protons should appear around δ 3.8-4.2 ppm. The aromatic protons of the quinazoline ring system will resonate in the range of δ 7.0-9.0 ppm.

-

¹³C NMR: The carbon spectrum will be distinguished by the aldehyde carbonyl carbon signal at approximately δ 190 ppm. The aromatic carbons will appear between δ 110-160 ppm, and the methoxy carbon signal is expected around δ 55-60 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z 188, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the aldehyde group (CHO) and the methoxy group (OCH₃).

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the key functional groups: a strong C=O stretch for the aldehyde at ~1700 cm⁻¹, and C-H stretching for the aldehyde at ~2820 and ~2720 cm⁻¹.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity analysis and reaction monitoring. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as trifluoroacetic acid, for peak shaping) is a common starting point. The elution can be performed under isocratic or gradient conditions, with UV detection at a wavelength corresponding to the compound's maximum absorbance. Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.[9]

Handling and Safety

Based on safety data for related quinoline and quinazoline aldehydes, 6-Methoxyquinazoline-2-carbaldehyde should be handled with appropriate precautions in a well-ventilated area, preferably in a fume hood.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation, and its toxicological properties have not been fully investigated. Store in a tightly closed container in a cool, dry place.

Conclusion and Future Outlook

6-Methoxyquinazoline-2-carbaldehyde is a strategically important building block in medicinal chemistry. Its versatile reactivity and the proven pharmacological significance of the quinazoline scaffold make it a valuable precursor for the synthesis of novel therapeutic agents, particularly in the area of kinase inhibition for cancer treatment. While a definitive, published synthesis protocol remains to be widely disseminated, the plausible synthetic route outlined in this guide provides a solid foundation for its preparation. Further research into the applications of this compound is likely to uncover new classes of biologically active molecules, underscoring its potential to contribute significantly to the advancement of drug discovery.

References

- Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(1), 267-276.

- Cheeseman, G. W. H., & Rafiq, M. (1968). Quinoxalines and related compounds. Part VIII. The reactions of quinoxaline-2(1H)-ones and -2,3(1H,4H)-diones with hydrazine. Journal of the Chemical Society C: Organic, 2732.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- European Patent Office. (1993).

- Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.

- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.

- Gupton, J. T., et al. (1987). Vilsmeier-Haack reaction of 1-aryl-2-pyrrolidinones. A new synthesis of 4-aryl-2-carbalkoxypyrroles. The Journal of Organic Chemistry, 52(21), 4784-4787.

- Ihara Nikkei Chemical Industry Co., Ltd. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.

- ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?

- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- MDPI. (2022).

- ResearchGate. (2012).

- PMC. (2013).

- PMC. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.

- Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- Benchchem. (2025). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.

- Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- European Patent Office. (1993).

- Google Patents. (1976). 2-PIPERAZINYL-6,7-DIMETHOX.

- Google Patents. (1998).

- Google Patents. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. WO2007138613A2.

- Google Patents. (2014). Method for synthetizing 6-methoxyquinoline. CN103804289A.

- MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.

- MDPI. (2022).

- PMC. (2013).

- PMC. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments.

- PMC. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor.

- ResearchGate. (2012).

- ResearchGate. (2020). How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride?

- ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline.

- RSC Publishing. (2016). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions.

- ScienceDirect. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- Sigma-Aldrich. (2023). 4-Chloro-6,7-dimethoxy-2-methylquinazoline.

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.).

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

Sources

- 1. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Characterization of 6-methoxyquinazoline-2-carbaldehyde Solubility in Dimethyl Sulfoxide (DMSO)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding the solubility of a compound is a foundational pillar upon which further experimentation is built. Dimethyl sulfoxide (DMSO) is a ubiquitous and powerful polar aprotic solvent, prized for its ability to dissolve a vast array of organic molecules, making it indispensable for the preparation of high-concentration stock solutions for high-throughput screening and other in vitro assays.[1] This guide provides an in-depth technical framework for approaching the solubility of 6-methoxyquinazoline-2-carbaldehyde in DMSO.

While specific, publicly available solubility data for 6-methoxyquinazoline-2-carbaldehyde is not readily found, this document serves as a guide to both the theoretical considerations and the practical, field-proven methodologies required to determine this critical parameter. As a Senior Application Scientist, the emphasis here is not just on the procedural steps, but on the underlying scientific rationale that ensures the generation of trustworthy and reproducible data.

Section 1: Physicochemical Properties of Solute and Solvent

A robust understanding of the molecular characteristics of both the solute (6-methoxyquinazoline-2-carbaldehyde) and the solvent (DMSO) is paramount to predicting and interpreting solubility behavior.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar, aprotic solvent. Its potent solvent properties arise from its molecular structure, which features a strongly dipolar sulfoxide group. This allows it to effectively solvate a wide range of compounds, including both polar and nonpolar molecules.[2] It is fully miscible with water and many organic solvents, a property that is critical for its use in creating stock solutions that will be further diluted in aqueous buffers for biological assays.[3]

| Property | Value | Source |

| Molecular Formula | (CH₃)₂SO | |

| Molar Mass | 78.13 g/mol | [4] |

| Boiling Point | 189 °C (372 °F) | [4] |

| Melting Point | 18.5 °C (65.3 °F) | [3] |

| Density | ~1.10 g/mL | [4] |

| Polarity | High (Dipolar Aprotic) |

Causality Note: The high boiling point of DMSO makes it difficult to remove by standard evaporation, which is a key consideration for downstream sample processing.[4] Its hygroscopic nature necessitates the use of anhydrous grade DMSO and proper storage to prevent water absorption, which can significantly alter its solvent properties and potentially cause compound precipitation.[5]

The Solute: 6-methoxyquinazoline-2-carbaldehyde

Specific experimental data for 6-methoxyquinazoline-2-carbaldehyde is sparse in public literature. However, we can infer its properties from its constituent parts: the quinazoline core, a methoxy group, and an aldehyde group. The parent structure, quinazoline-2-carbaldehyde, is a heterocyclic aromatic compound.[6] The addition of a methoxy (-OCH₃) group at the 6-position introduces a polar ether linkage and can increase the molecule's overall polarity and potential for hydrogen bonding.

| Property | Inferred Characteristics for 6-methoxyquinazoline-2-carbaldehyde |

| Core Structure | Quinazoline: A bicyclic aromatic heterocycle containing two nitrogen atoms. The aromatic nature suggests a degree of planarity and potential for π-π stacking interactions. |

| Key Functional Groups | Aldehyde (-CHO): A polar group capable of acting as a hydrogen bond acceptor. |

| Methoxy (-OCH₃): A polar group where the oxygen can act as a hydrogen bond acceptor. | |

| Quinazoline Nitrogens: The nitrogen atoms are potential hydrogen bond acceptors. | |

| Expected Polarity | The presence of multiple polar functional groups (aldehyde, methoxy, quinazoline nitrogens) suggests the molecule will have a significant dipole moment and be classified as polar. |

Based on the principle of "like dissolves like," the polar nature of 6-methoxyquinazoline-2-carbaldehyde strongly suggests it will have favorable solubility in a polar solvent like DMSO.

Section 2: Theoretical Considerations for Solvation

The dissolution of 6-methoxyquinazoline-2-carbaldehyde in DMSO is governed by the intermolecular forces between the solute and solvent molecules. The energy released from the formation of these new solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

The key interactions facilitating solubility are expected to be:

-

Dipole-Dipole Interactions: The highly polar sulfoxide group of DMSO will interact strongly with the polar aldehyde and methoxy groups of the solute.

-

Hydrogen Bonding: While DMSO is an aprotic solvent (it does not donate hydrogen bonds), the oxygen atom of the sulfoxide is a powerful hydrogen bond acceptor. It can interact with any potential hydrogen bond donors on the solute, though 6-methoxyquinazoline-2-carbaldehyde itself is primarily a hydrogen bond acceptor.

Caption: Intermolecular forces between solute and DMSO.

Section 3: Experimental Protocol for Thermodynamic Solubility Determination

Since no pre-existing data is available, an experimental approach is necessary. The following protocol describes a robust, self-validating method for determining the thermodynamic equilibrium solubility of a compound in DMSO. This method is designed to ensure that a true saturated solution is achieved and accurately measured.

Materials

-

6-methoxyquinazoline-2-carbaldehyde (solid, >95% purity)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator (set to 25°C)

-

High-speed microcentrifuge

-

Calibrated positive displacement micropipettes

-

2.0 mL microcentrifuge tubes

-

Appropriate analytical instrumentation (e.g., HPLC-UV, UPLC-MS)

-

Volumetric flasks and appropriate solvents for analytical standard preparation

Step-by-Step Methodology

This workflow is designed to create a saturated solution, allow it to reach equilibrium, and then quantify the concentration of the dissolved compound.

Caption: Experimental workflow for solubility determination.

Causality and Self-Validation

-

Why use excess solid? (Step 1): Adding an amount of compound that is visibly in excess of what can dissolve is the only way to guarantee that the resulting solution is truly saturated.

-

Why equilibrate for 24-48 hours? (Step 2): Dissolution can be a slow process. A long incubation with agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter "kinetic" solubility tests can often overestimate the true, stable solubility.

-

Why centrifuge at high speed? (Step 3): This is a critical self-validating step. A clear supernatant with a hard, compact pellet provides confidence that no microscopic, undissolved particles are carried over into the sample for analysis, which would falsely inflate the measured solubility.

-

Why a large initial dilution? (Step 5): When the DMSO supernatant is mixed with an anti-solvent (like water in a mobile phase), the compound can crash out. A large dilution in a strong organic solvent ensures the compound remains in solution prior to analysis.

-

Why use a calibration curve? (Step 6): Quantifying against a multi-point calibration curve of the same compound is the gold standard for accuracy, far superior to single-point estimations.

Section 4: Data Presentation and Interpretation

The final solubility value should be reported clearly, including the conditions under which it was measured.

Quantitative Solubility Data

As no published value exists, the table below serves as a template for reporting experimentally determined results. Based on the polar nature of the molecule, a high solubility is anticipated.

| Compound ID | Solvent | Temperature (°C) | Measured Solubility (mM) | Method | Observations |

| 6-methoxyquinazoline-2-carbaldehyde | Anhydrous DMSO | 25 | [To be determined] | HPLC-UV | Clear, colorless solution after equilibration and centrifugation. |

Factors Influencing Results

-

Compound Purity: Impurities can either enhance or depress solubility. Using a well-characterized solid of high purity is essential.

-

Water Content: DMSO is very hygroscopic.[5] Absorbed water can significantly decrease the solubility of hydrophobic compounds. Always use anhydrous DMSO from a freshly opened container or one that has been properly stored.

-

Temperature: Solubility is temperature-dependent. All measurements should be conducted at a controlled, reported temperature, typically ambient (e.g., 25°C).

-

Compound Stability: It is crucial to confirm that the compound does not degrade in DMSO over the course of the experiment. This can be checked by comparing the HPLC chromatogram of the final sample to a freshly prepared standard.

Conclusion

Determining the solubility of 6-methoxyquinazoline-2-carbaldehyde in DMSO is a critical first step for its use in research and drug discovery. While a specific value is not available in the literature, this guide provides the theoretical foundation and a detailed, robust experimental protocol necessary for any research scientist to determine this value with high confidence. By understanding the "why" behind each step—from the choice of an aprotic solvent to the necessity of a long equilibration time—researchers can generate accurate, reliable data that will form a solid foundation for all subsequent experiments.

References

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

-

ResearchGate. (2015). How to check the Drug solubility DMSO solvent..? Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]

-

PubChem. (n.d.). Quinazoline-2-carbaldehyde. Retrieved from [Link]

- MP Biomedicals. (2016). Dimethyl Sulfoxide.

-

gChem. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

- 1. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxyquinoline-4-carboxaldehyde | C11H9NO2 | CID 219312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-2-pyridinecarboxaldehyde 97 54221-96-4 [sigmaaldrich.com]

- 4. Quinazoline-2-carbaldehyde | C9H6N2O | CID 20243665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-2-phenylquinoline-3-carbaldehyde | C17H13NO2 | CID 833679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Medicinal Chemistry of 6-Methoxyquinazoline Derivatives

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to interact with a multitude of biological targets. This guide provides an in-depth exploration of a specific, highly influential subclass: 6-methoxyquinazoline derivatives. We will dissect the critical role of the 6-methoxy group in modulating target affinity, particularly for protein kinases such as EGFR and VEGFR, which are pivotal in oncology. This document synthesizes key structure-activity relationships (SAR), outlines robust synthetic strategies, details experimental protocols, and presents a forward-looking perspective for researchers, scientists, and drug development professionals. Our narrative is grounded in established scientific literature, explaining the causal links between molecular design, synthetic execution, and biological outcomes.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a versatile heterocyclic motif that has become a staple in the development of targeted therapeutics.[1][2][3] Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal framework for creating high-affinity ligands. The nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands within the ATP-binding pockets of protein kinases.[4] This has led to the successful development of numerous FDA-approved drugs, particularly in the realm of cancer therapy, where quinazoline-based molecules have emerged as potent and selective enzyme inhibitors.[2][5][6]

Among the various substitution patterns on the quinazoline core, the placement of a methoxy group at the C-6 position has proven to be exceptionally fruitful. This specific substitution is not merely an arbitrary decoration but a deliberate design element that profoundly influences the molecule's pharmacological profile.

Strategic Importance of the 6-Methoxy Substituent

The introduction of a methoxy (-OCH₃) group at the C-6 position of the quinazoline scaffold imparts several key advantages that medicinal chemists leverage to enhance drug-like properties and target engagement.

-

Electronic Influence: The methoxy group is an electron-donating group (EDG) through resonance, which can modulate the electron density of the entire heterocyclic system. This electronic tuning can enhance the hydrogen-bonding capability of the N-1 nitrogen, a common interaction point with the "hinge region" of many protein kinases.[3]

-

Conformational Control: The steric bulk and electronic nature of the 6-methoxy group can influence the preferred conformation of substituents at the adjacent C-5 and C-7 positions, as well as the crucial C-4 position, thereby optimizing the molecule's fit within a binding site.

-

Metabolic Stability: The methoxy group can block a potential site of metabolism (C-6), potentially improving the pharmacokinetic profile of the derivative by increasing its metabolic stability.

-

Direct Target Interactions: In many co-crystal structures of quinazoline inhibitors bound to their target kinases, the 6-methoxy group is observed making direct or water-mediated hydrogen bonds with amino acid residues, providing an additional anchor point and contributing to binding affinity.

The clinical success of drugs like Gefitinib and the potent activity of numerous investigational agents underscore the strategic value of this specific structural feature in designing next-generation kinase inhibitors.

Synthetic Pathways to 6-Methoxyquinazoline Derivatives

The construction of the 6-methoxyquinazoline core is typically achieved through well-established cyclization reactions starting from appropriately substituted anthranilic acid derivatives. A common and versatile approach involves the condensation of a 2-amino-5-methoxy-benzonitrile or a related precursor with formamide or another one-carbon source to form the pyrimidine ring.

General Synthetic Workflow

A representative synthetic route often starts with 2-amino-5-methoxybenzoic acid, which undergoes cyclization to form the quinazolinone intermediate. This intermediate is then chlorinated, typically with thionyl chloride (SOCl₂), to yield the reactive 4-chloro-6-methoxyquinazoline. This electrophilic intermediate is the linchpin for introducing various nucleophiles at the C-4 position, most commonly anilines, to generate the final 4-anilino-6-methoxyquinazoline derivatives.

Caption: General synthetic scheme for 4-anilino-6-methoxyquinazoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

See Section 7 for a full, step-by-step synthetic protocol.

Structure-Activity Relationship (SAR) Insights

The 4-anilino-6-methoxyquinazoline scaffold has been extensively explored, yielding a rich body of SAR data that guides the design of potent and selective inhibitors. The optimization process typically involves systematic modification at several key positions.

Caption: Logical workflow for SAR exploration of 6-methoxyquinazoline derivatives.

-

C-4 Position: The substituent at the C-4 position is paramount for activity. An anilino moiety is the most common feature, as the nitrogen atom forms a critical hydrogen bond with the backbone of the kinase hinge region. Substitutions on the aniline ring itself are crucial for dialing in potency and selectivity. Small, meta-positioned electron-withdrawing groups like bromine or chlorine often enhance activity against EGFR.[5]

-

C-6 Position: While this guide focuses on the 6-methoxy group, it's a key driver of potency. Its replacement or removal often leads to a significant drop in activity, highlighting its importance.

-

C-7 Position: This position is frequently modified in conjunction with the 6-methoxy group. Adding another methoxy group to create a 6,7-dimethoxy pattern is a common strategy.[7][8] Alternatively, introducing small, polar, or solubilizing groups at C-7 can improve pharmacokinetic properties without sacrificing potency.

-

C-2, C-5, C-8 Positions: These positions are less commonly modified but can be used for fine-tuning. Introducing substituents here can modulate the overall electronics and sterics of the scaffold.

Primary Biological Targets and Therapeutic Applications

6-Methoxyquinazoline derivatives have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer progression, primarily EGFR and VEGFR.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and migration.[5][6] Overexpression or mutation of EGFR is a hallmark of various cancers, including non-small-cell lung cancer (NSCLC).[2][9]

6-Methoxyquinazoline derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockade effectively shuts down the aberrant signaling cascade. Notably, medicinal chemistry efforts have led to derivatives that are not only potent against wild-type EGFR but also against clinically relevant mutant forms, such as the T790M resistance mutation.

Caption: Inhibition of the EGFR signaling pathway by 6-methoxyquinazoline derivatives.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is primarily driven by the VEGF signaling pathway, with VEGFR-2 being the key mediator.[10][11] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.[12]

Several 6,7-dimethoxyquinazoline derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[7][10][13] By blocking the ATP-binding site of VEGFR-2, these compounds prevent the signaling that leads to endothelial cell proliferation and migration, thereby starving the tumor of its essential blood supply. Some compounds have been developed as dual EGFR/VEGFR inhibitors, offering a multi-pronged attack on tumor growth.[14]

Summary of Biological Activity

The following table summarizes the in vitro activity of selected 6-methoxyquinazoline derivatives against key kinase targets and cancer cell lines, illustrating the potent nature of this chemical class.

| Compound Class/Example | Target(s) | IC₅₀ (Enzyme Assay, nM) | IC₅₀ (Cell-based Assay, µM) | Target Cell Line(s) | Reference |

| 6-Arylureido-4-anilinoquinazoline (Comp. 7i) | EGFR | 17.32 | 1.72 - 2.81 | A549, HT-29, MCF-7 | [4] |

| 6-Thiourea-4-anilinoquinazoline (Comp. 6a) | EGFR (wt & T790M) | Low nM range | Potent vs Gefitinib | KB, H1975 | [15] |

| 6,7-Dimethoxy-4-anilinoquinazoline (Comp. 14b) | VEGFR-2 | 16 | Low µM range | Hep-G2, MCF-7 | [7][10] |

| Dual EGFR/c-Met Inhibitor (Comp. 6) | EGFR, c-Met | 64.8 (EGFR), 137.4 (c-Met) | 2.27 - 3.35 | Various cancer cell lines | [13] |

| 8-Methoxy-quinazoline-4(3)-one (Comp. 6) | VEGFR-2, EGFR | 98.1 (VEGFR-2), 106 (EGFR) | 0.79 | MDA | [14] |

Key Experimental Protocols

Protocol: Synthesis of 4-(3-bromoanilino)-6-methoxyquinazoline

This protocol describes a standard, two-step synthesis starting from 6-methoxyquinazolin-4(3H)-one.

Step 1: Synthesis of 4-chloro-6-methoxyquinazoline

-

To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-methoxyquinazolin-4(3H)-one (5.0 g, 28.4 mmol).

-

Carefully add thionyl chloride (SOCl₂) (25 mL) to the flask under a nitrogen atmosphere in a fume hood.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

-

Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. The solid should dissolve to form a clear solution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Add toluene (20 mL) and evaporate again to remove residual SOCl₂.

-

The resulting crude solid, 4-chloro-6-methoxyquinazoline, is used in the next step without further purification.

Step 2: Synthesis of 4-(3-bromoanilino)-6-methoxyquinazoline

-

Dissolve the crude 4-chloro-6-methoxyquinazoline (approx. 28.4 mmol) in isopropanol (100 mL) in a 250 mL round-bottom flask.

-

Add 3-bromoaniline (5.3 g, 30.8 mmol, 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approx. 85 °C) and maintain for 3 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature. A precipitate will form.

-

Filter the solid precipitate and wash thoroughly with cold isopropanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).

-

Dry the solid under vacuum to yield the hydrochloride salt of the product.

-

For the free base, suspend the salt in water, basify with aqueous sodium bicarbonate solution until pH ~8, filter the resulting solid, wash with water, and dry.

Protocol: In Vitro EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a common method for determining the inhibitory potency (IC₅₀) of a compound against a target kinase.

-

Reagent Preparation: Prepare a 4X solution of the EGFR kinase-Eu-antibody mixture and a 4X solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer in the assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO. Further dilute these into the assay buffer.

-

Assay Plate Setup: In a 384-well plate, add 2.5 µL of the serially diluted test compound. Add positive (no inhibitor) and negative (no kinase) controls.

-

Kinase/Antibody Addition: Add 2.5 µL of the 4X EGFR kinase/Eu-antibody solution to each well.

-

Tracer Addition: Add 5 µL of the 4X tracer solution to each well to initiate the binding reaction.

-

Incubation: Shake the plate gently and incubate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The 6-methoxyquinazoline scaffold is a validated and highly valuable core in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent ability to form key interactions within the ATP-binding site of enzymes like EGFR and VEGFR has cemented its role in targeted cancer therapy. The extensive SAR knowledge allows for the rational design of derivatives with tailored potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

-

Overcoming Acquired Resistance: Designing third and fourth-generation inhibitors that can effectively target new resistance mutations that arise during treatment.

-

Developing Multi-Targeted Agents: Creating single molecules that can inhibit multiple oncogenic pathways simultaneously (e.g., dual EGFR/c-Met or EGFR/VEGFR inhibitors) to provide a more comprehensive blockade of tumor growth and escape mechanisms.

-

Exploring New Therapeutic Areas: While oncology is the primary focus, the kinase-inhibiting properties of these derivatives may be applicable to other diseases, such as inflammatory disorders or neurodegenerative diseases.

By building upon the solid foundation of medicinal chemistry knowledge surrounding this scaffold, researchers are well-positioned to continue developing innovative and effective therapeutics for challenging diseases.

References

-

Al-Rashood, S. T., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. ChemMedChem, 8(9), 1495-504. [Link]

-

Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. [Link]

-

Ghodsi, R., et al. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 20(11), 1238-1246. [Link]

-

Wang, Y., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. ResearchGate. [Link]

-

Li, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672895. [Link]

-

Ye, Z. D., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1210-1221. [Link]

-

Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Basavaraj, et al. (2017). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1433-1444. [Link]

-

Dash, A., et al. (2022). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

SINOPEG. (2025). 6-Methoxyquinoline: Comprehensive Overview and Applications. SINOPEG. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 875. [Link]

-

El-Naggar, M., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]

- CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Singh, S., & Singh, J. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 37(2), 112-119. [Link]

-

Chen, Y. C., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(13), 11116. [Link]

-

Ratajczak, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology, 12, 755294. [Link]

-

Ladds, M. J. G., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters, 7(4), 363-367. [Link]

-

ResearchGate. (n.d.). Various scaffolds as potent VEGFR inhibitors. ResearchGate. [Link]

-

Ratajczak, M., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology. [Link]

-

ResearchGate. (n.d.). Rational design for 6-methylquinazoline-4(3H)-one chemical derivatives. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Medicina, 60(5), 820. [Link]

-

Iacobucci, C., et al. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 26(23), 7132. [Link]

-

Pisani, L., et al. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379. [Link]

-

Cui, J. J., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6291-6296. [Link]

-

Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

-

Singh, A., & Sharma, P. K. (2024). 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Preprints.org. [Link]

Sources

- 1. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 2. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nanobioletters.com [nanobioletters.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: The 6-Methoxyquinazoline-2-carbaldehyde Scaffold for Novel EGFR Inhibitor Development

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a clinically validated, high-value target in oncology.[1][2] The quinazoline core is a privileged scaffold in the design of EGFR tyrosine kinase inhibitors (TKIs), forming the foundation of several FDA-approved drugs.[3][4][5] This document provides a comprehensive guide for researchers on utilizing 6-methoxyquinazoline-2-carbaldehyde, a versatile chemical intermediate, for the discovery and development of next-generation EGFR inhibitors. We present a robust synthetic protocol for the scaffold itself, detailed methodologies for in vitro biochemical and cell-based biological evaluation, and a discussion on interpreting structure-activity relationship (SAR) data. The protocols are designed to be self-validating, providing researchers with the tools to identify and characterize potent and selective EGFR inhibitors.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The EGFR signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, is a central regulator of cell proliferation and survival.[6][7] Its aberrant activation via mutation or overexpression is a key driver in numerous cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[8][9][10] Consequently, targeting the ATP-binding site of the EGFR kinase domain has proven to be a highly successful therapeutic strategy.[5]

The 4-anilinoquinazoline scaffold has emerged as a cornerstone for developing EGFR TKIs.[4][11] Approved drugs like Gefitinib and Erlotinib validate its efficacy. The quinazoline core's nitrogen atoms (N-1 and N-3) are critical for forming hydrogen bonds with the hinge region of the EGFR kinase domain (specifically with Met793), anchoring the inhibitor in the active site.[4]

The 6-methoxyquinazoline-2-carbaldehyde scaffold offers two strategic advantages for drug discovery:

-

The 6-Methoxy Group: Substitutions at the 6- and 7-positions of the quinazoline ring are known to modulate kinase potency, selectivity, and pharmacokinetic properties.[2][12] The 6-methoxy group can enhance binding affinity and provides a vector for further chemical exploration.

-

The 2-Carbaldehyde Handle: The aldehyde at the C-2 position is a versatile functional group, enabling a wide array of chemical transformations (e.g., reductive amination, Wittig reactions, condensations) to rapidly generate diverse libraries of compounds for screening.

This guide provides the foundational knowledge and protocols to leverage this scaffold for innovative EGFR inhibitor design.

Synthesis of the 6-Methoxyquinazoline-2-carbaldehyde Scaffold

A reliable synthesis of the core scaffold is the first critical step. The following protocol outlines a proposed, efficient route starting from commercially available 2-amino-5-methoxybenzoic acid. The causality behind this multi-step synthesis lies in the sequential construction of the heterocyclic core, followed by functional group manipulation to install the key aldehyde.

Protocol 2.1: Synthesis of 6-Methoxyquinazolin-4(3H)-one

This initial step builds the fundamental quinazoline ring system.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol) and formamide (100 mL).

-

Heating: Heat the mixture to 150-160 °C and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

-

Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

-

Isolation: Collect the solid by vacuum filtration. Wash the collected solid thoroughly with isopropanol (3 x 50 mL) and then water (2 x 50 mL) to remove residual formamide.

-

Drying: Dry the product under vacuum to yield 6-methoxyquinazolin-4(3H)-one as a solid.

Protocol 2.2: Synthesis of 4-Chloro-6-methoxyquinazoline

Chlorination at the 4-position activates the scaffold for subsequent nucleophilic substitution, a common strategy in synthesizing 4-anilinoquinazoline derivatives.

-

Reaction Setup: To a 100 mL round-bottom flask, add 6-methoxyquinazolin-4(3H)-one (5.0 g, 28.4 mmol), thionyl chloride (SOCl₂) (25 mL), and a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL).

-

Heating: Heat the mixture to reflux (approximately 76 °C) for 4 hours. The solid will gradually dissolve.

-

Work-up: Cool the reaction to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Isolation: Add ice-cold water to the residue and neutralize carefully with a saturated sodium bicarbonate solution. The product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The crude 4-chloro-6-methoxyquinazoline can be used directly in the next step or purified further by column chromatography.

Protocol 2.3: Proposed Conversion to 6-Methoxyquinazoline-2-carbaldehyde

This section outlines a conceptual pathway, as direct literature for this specific transformation is sparse. It leverages established organometallic and oxidation methodologies.

-

Grignard Formation & Quenching (Conceptual): A potential route involves the conversion of a bromo-precursor (e.g., 2-bromo-6-methoxyquinazoline) to a Grignard reagent, followed by quenching with a formylating agent like ethyl formate.

-

Direct Oxidation (Conceptual): Alternatively, a precursor such as 2-methyl-6-methoxyquinazoline could be synthesized and then selectively oxidized to the aldehyde using reagents like selenium dioxide (SeO₂). This approach is common for methyl-substituted quinolines and quinazolines.[14]

The choice of the final conversion step depends on precursor availability and is a common challenge in medicinal chemistry that requires empirical optimization.

Visualization: Synthetic Workflow

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Protocol 3.2: Cell-Based EGFR Phosphorylation Assay

This assay validates that the compound can enter cells and inhibit the target's activity in its native environment. A431 cells, which overexpress wild-type EGFR, are a suitable model. [1][15] Materials:

-

A431 human epidermoid carcinoma cells.

-

12-well cell culture plates.

-

Culture medium: DMEM with 10% FBS.

-

Low-serum medium: DMEM with 0.1% FBS.

-

Human EGF (Epidermal Growth Factor).

-

Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, and a loading control (e.g., anti-β-actin). HRP-conjugated secondary antibody.

-

Western Blotting equipment and reagents.

Procedure:

-

Cell Seeding: Seed A431 cells in 12-well plates and grow until ~90% confluent.

-

Serum Starvation: Replace the growth medium with low-serum medium and incubate for 16-18 hours to reduce basal EGFR activation.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.01 µM to 10 µM) or 0.5% DMSO (vehicle control) in low-serum media for 1 hour.

-

EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 50 ng/mL for 15 minutes at 37 °C. [15]Leave one well unstimulated as a negative control.

-

Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and add 100 µL of ice-cold Lysis Buffer to each well. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize protein amounts and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, and β-actin.

-

Wash and incubate with a secondary HRP-conjugated antibody.

-

Visualize bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. Normalize the p-EGFR signal to the total EGFR signal for each sample. Compare the signal in treated samples to the EGF-stimulated DMSO control to determine the extent of inhibition.

Protocol 3.3: Cell Proliferation Assay

This assay determines the functional consequence of EGFR inhibition, which is the suppression of cancer cell growth.

Materials:

-

EGFR-dependent cancer cell lines (e.g., A549 [WT], HCC827 [del19], NCI-H1975 [L858R/T790M]). [9]* 384-well clear-bottom, white-walled plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit. [16]* Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) in 40 µL of culture medium. Allow cells to attach for 4-24 hours.

-

Compound Addition: Add 0.1 µL of serially diluted test compounds to the wells. The final DMSO concentration should not exceed 0.25%. [16]3. Incubation: Incubate the plates for 72 hours at 37 °C in a humidified incubator.

-

Assay Readout:

-

Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well (e.g., 40 µL).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated control wells and plot cell viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays allow for the establishment of a structure-activity relationship. By comparing the IC₅₀/GI₅₀ values of different derivatives, researchers can deduce which chemical modifications enhance potency and selectivity.

Table 1: Example Data Summary for Hypothetical Derivatives of 6-Methoxyquinazoline-2-carbaldehyde

| Compound ID | C-2 Modification | EGFR-WT Kinase IC₅₀ (nM) | EGFR-T790M Kinase IC₅₀ (nM) | A549 (WT) GI₅₀ (µM) | NCI-H1975 (T790M) GI₅₀ (µM) |

| QM2C-01 | -CH₂-NH-(phenyl) | 55 | 850 | 8.5 | > 10 |

| QM2C-02 | -CH₂-NH-(3-Cl-phenyl) | 20 | 400 | 2.1 | 7.8 |

| QM2C-03 | -CH=CH-(phenyl) | 150 | > 1000 | > 10 | > 10 |

| Gefitinib | Reference | 30 | 750 | 9.1 | > 10 |

Data are hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that a reductive amination product (QM2C-01) is a viable starting point and that adding an electron-withdrawing group to the phenyl ring (QM2C-02) improves potency against both wild-type and mutant EGFR, as well as cellular activity.

EGFR Signaling Pathway and Point of Inhibition

Understanding the context of inhibition is crucial. The diagram below illustrates the primary EGFR signaling pathways and highlights the point of intervention for kinase inhibitors developed from the quinazoline scaffold.

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rsc.org [rsc.org]

- 16. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Substituted Quinazolines via Aldehyde Intermediates: Mechanisms, Protocols, and Field-Proven Insights

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide to the synthesis of 2-substituted quinazolines, a critical scaffold in pharmacology. We will move beyond simple procedural lists to explore the underlying mechanisms, the rationale for methodological choices, and detailed, field-tested protocols for robust and reproducible synthesis.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The substituent at the 2-position is a particularly crucial determinant of a molecule's pharmacological profile, making the development of versatile and efficient synthetic routes to 2-substituted quinazolines a primary objective in drug discovery.

Among the various synthetic strategies, those proceeding through an aldehyde intermediate offer a highly convergent and flexible approach. By condensing an aldehyde with a suitable ortho-amino-substituted benzene precursor, a wide array of functional groups can be readily installed at the C2 position. This guide focuses on these powerful methods, emphasizing both metal-catalyzed and metal-free approaches.

Core Principles: Mechanistic Pathways

The synthesis of a 2-substituted quinazoline from an aldehyde and a 2-amino-functionalized precursor, such as 2-aminobenzylamine or (2-aminophenyl)methanol, generally proceeds through a three-stage cascade: condensation, intramolecular cyclization, and aromatization. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

The process begins with the acid- or metal-catalyzed condensation between the primary amino group of the benzene derivative and the aldehyde. This forms a Schiff base, or imine intermediate. The proximate secondary amine or hydroxyl group then acts as an intramolecular nucleophile, attacking the imine carbon to form a six-membered heterocyclic ring—the dihydroquinazoline intermediate. The final, and often rate-determining, step is the oxidation of this intermediate to the stable, aromatic quinazoline product. This oxidation can be spontaneous (using atmospheric oxygen) or promoted by a specific oxidant or catalytic system.

Figure 1: Generalized mechanistic pathway for quinazoline synthesis.

Synthetic Methodologies & Catalytic Systems

The choice of starting material and catalyst dictates the reaction conditions, substrate scope, and overall efficiency. Modern methods prioritize atom economy, mild conditions, and the use of sustainable catalysts.

Metal-Catalyzed Approaches

Transition metal catalysts are highly effective, often enabling the reaction to proceed under milder conditions or with higher efficiency through mechanisms like acceptorless dehydrogenative coupling (ADC).[3] In ADC, the catalyst facilitates the removal of hydrogen from the dihydroquinazoline intermediate, which is released as H₂ gas, providing a clean and atom-economical pathway to the aromatic product.[3]

-

Iridium Catalysis: Iridium complexes have been successfully used for the synthesis of 2-substituted quinazolines from 2-aminobenzylamines and either aldehydes or alcohols.[4] These reactions typically proceed via a hydrogen transfer mechanism.

-

Ruthenium Catalysis: Ruthenium-based catalysts are well-established for dehydrogenative coupling reactions.[5][6][7] Commercially available ruthenium complexes can efficiently catalyze the one-pot synthesis of a diverse array of quinazoline derivatives with only hydrogen and water as by-products.[3]

-

Copper & Iron Catalysis: More economical and earth-abundant metals like copper and iron are attractive alternatives. Copper(I) chloride (CuCl) has been used in multi-component reactions involving (2-aminophenyl)methanols, aldehydes, and an ammonium source.[8][9] Iron(II) bromide (FeBr₂) has proven effective for the aerobic oxidative synthesis from 2-aminobenzyl alcohols and benzylamines.[8]

Metal-Free & Organocatalytic Approaches

To mitigate the cost and potential toxicity of residual metals in pharmaceutical compounds, metal-free synthetic routes have gained significant traction. These methods often rely on inexpensive, readily available reagents and oxidants.

-

Iodine-Catalyzed Systems: Molecular iodine is an effective catalyst for the aerobic oxidative C(sp³)-H amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines.[2][9] Using atmospheric oxygen as the terminal oxidant makes this a green and economical choice.[9]

-

Salicylic Acid-Catalyzed Oxidation: From a green chemistry perspective, organocatalytic methods are highly desirable. A novel metal-free method utilizes 4,6-dihydroxysalicylic acid to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen.[10][11] This system demonstrates excellent atom economy.[10]

Data Summary: Comparison of Synthetic Methods

| Method Type | Precursor 1 | Precursor 2 | Catalyst / Reagent | Oxidant | Typical Yields (%) | Reference |

| Metal-Catalyzed | 2-Aminobenzylamine | Aldehyde/Alcohol | Iridium Complex | - (ADC) | Moderate | [4] |

| (2-Aminophenyl)methanol | Aldehyde | CuCl / CAN | Aerobic (O₂) | 66-93% | [8] | |

| 2-Aminobenzyl alcohol | Benzylamine | FeBr₂ | Aerobic (O₂) | Good-Excellent | [8] | |

| 2-Aminophenyl ketone | Amine | Ruthenium Complex | - (ADC) | 29-98% | [3][5] | |

| Metal-Free | 2-Aminobenzylamine | Benzylamine | Salicylic Acid / BF₃·Et₂O | O₂ | up to 81% | [10][11] |

| 2-Aminobenzaldehyde | Benzylamine | I₂ | O₂ | 49-92% | [2][9] | |

| 2-Aminobenzamide | Aldehyde | Bismuth Nitrate | Aerobic (O₂) | 68-95% | [12] |

Detailed Experimental Protocols

The following protocols are presented as robust starting points for synthesis. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol 1: Metal-Free Synthesis via Salicylic Acid-Catalyzed Aerobic Oxidation

This protocol is adapted from the work of Okubo et al. and represents a green, organocatalytic approach to 2-arylquinazolines.[10][11] It is particularly valuable for avoiding transition metal contamination.

Materials:

-

2-Aminobenzylamine (1.0 mmol, 1.0 equiv)

-

Substituted Benzylamine (1.0 mmol, 1.0 equiv)

-

4,6-dihydroxysalicylic acid (or 2,4,6-trihydroxybenzoic acid monohydrate) (0.05 mmol, 5 mol%)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O) (0.10 mmol, 10 mol%)

-

Dimethyl sulfoxide (DMSO), anhydrous (0.33 M solution)

-

Oxygen (balloon)

-

Round-bottom flask (10 mL, two-neck)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a 10 mL two-neck round-bottom flask containing a magnetic stir bar, add 2-aminobenzylamine (3.0 mmol), the desired benzylamine (3.0 mmol), 2,4,6-trihydroxybenzoic acid monohydrate (5 mol%), and DMSO (1.0 mL).[10]

-

Catalyst Addition: Carefully add BF₃·Et₂O (10 mol%) to the mixture at room temperature (25°C).[10]

-

Initiate Reaction: Equip the flask with a condenser and an oxygen-filled balloon.

-

Heating: Place the flask in a pre-heated oil bath at 90°C and stir vigorously.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane mixture). The reaction typically runs for 48 hours.[10]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on activated alumina or silica gel to afford the pure 2-substituted quinazoline.[10]

Protocol 2: Copper-Catalyzed One-Pot Synthesis from (2-Aminophenyl)methanols

This protocol, based on methodologies reported by Xia, Li, and colleagues, provides an efficient one-pot synthesis using a readily available copper catalyst.[8]

Materials:

-

(2-Aminophenyl)methanol derivative (1.0 mmol, 1.0 equiv)

-

Aldehyde derivative (1.2 mmol, 1.2 equiv)

-

Ceric Ammonium Nitrate (CAN) (as a nitrogen source surrogate/oxidant)

-

Copper(I) Chloride (CuCl) (0.10 mmol, 10 mol%)

-

Cesium Hydroxide (CsOH) or other suitable base

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the (2-aminophenyl)methanol (1.0 mmol), the aldehyde (1.2 mmol), CuCl (10 mol%), and a base such as CsOH in acetonitrile.[8]

-

Reagent Addition: Add the ceric ammonium nitrate (CAN) to the stirring mixture.[8]

-

Heating: Heat the reaction mixture at 30–60°C.[8]

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Workup: After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography to yield the desired 2-substituted quinazoline.

Figure 2: Standard laboratory workflow for quinazoline synthesis.

Troubleshooting & Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst or reagents.2. Insufficient temperature or reaction time.3. Presence of moisture or oxygen (for air-sensitive reactions). | 1. Use freshly purified reagents; check catalyst activity.2. Increase temperature incrementally; extend reaction time.3. Use anhydrous solvents and an inert atmosphere (N₂ or Ar) if required. |

| Incomplete Reaction | 1. Steric hindrance from bulky substrates.2. Poor solubility of starting materials. | 1. Increase catalyst loading; switch to a less hindered catalyst.2. Screen alternative solvents (e.g., Toluene, Dioxane, DMSO). |

| Side Product Formation | 1. Over-oxidation or degradation of product.2. Self-condensation of aldehyde.3. Formation of homocoupled byproducts. | 1. Reduce reaction temperature; monitor carefully and stop once complete.2. Add aldehyde slowly to the reaction mixture.3. Adjust stoichiometry of reactants. |

| Difficult Purification | 1. Product and starting material have similar polarity.2. Streaking on TLC plate. | 1. Optimize the solvent system for column chromatography; consider recrystallization.2. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |

Conclusion

The synthesis of 2-substituted quinazolines via aldehyde intermediates is a cornerstone of modern heterocyclic chemistry. The convergence and flexibility of this approach allow for the rapid generation of diverse chemical libraries for biological screening. While classical methods often required harsh conditions, contemporary protocols featuring advanced catalytic systems—from transition metals like ruthenium and iridium to innovative organocatalysts—provide efficient, clean, and sustainable pathways.[3][4] By understanding the core reaction mechanism and leveraging the detailed protocols and troubleshooting guides presented herein, researchers can confidently and effectively synthesize these valuable compounds for application in pharmaceutical and materials science.

References

- Synthesis of 2-substituted quinazolines via iridium c

- Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones.

- Okubo, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry.

- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.

- Quinazoline synthesis. Organic Chemistry Portal.

- Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers Media S.A.

- Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.

- Facile Synthesis of 2-Substituted Quinazolines via Ruthenium(II)

- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H).

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI.

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers Media S.A.

- A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica.

- Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C.

- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Semantic Scholar.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis of 2-substituted quinazolines via iridium catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epublications.marquette.edu [epublications.marquette.edu]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline synthesis [organic-chemistry.org]

- 10. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]

- 12. Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of Quinazoline-2-carbaldehydes

Executive Summary & Strategic Rationale

Quinazoline-2-carbaldehydes serve as critical electrophilic pharmacophores in the development of bioactive compounds, including EGFR inhibitors, antimalarials, and antiviral agents. However, the direct synthesis of the 2-formyl moiety is synthetically challenging due to the instability of the aldehyde group under the harsh reflux conditions typically required for quinazoline ring closure.

Conventional thermal methods (e.g., refluxing in acetic acid) often suffer from long reaction times (4–12 hours), low yields, and difficult purification due to the formation of "selenium black" and over-oxidation to carboxylic acids.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that circumvents these bottlenecks. By leveraging the dielectric heating effects of microwave irradiation, we achieve a rapid, two-stage synthesis:

-

Rapid Cyclization: Synthesis of the 2-methylquinazoline precursor.

-

Enhanced Riley Oxidation: Selective oxidation of the 2-methyl group to the 2-carbaldehyde using Selenium Dioxide (SeO₂).

Key Advantages:

-

Time Efficiency: Reduction of total reaction time from >10 hours to <20 minutes.

-

Selectivity: Precise temperature control minimizes over-oxidation to quinazoline-2-carboxylic acid.

-

Safety: Closed-vessel processing contains toxic selenium vapors.

Mechanistic Workflow

The synthesis relies on a "Cyclization-Functionalization" strategy. The microwave field effects accelerate the rate-determining step of the SeO₂ oxidation (ene-reaction type mechanism) by rapidly accessing the high-energy transition state.

Figure 1: Logical workflow for the two-stage microwave synthesis. The critical control point is the oxidation step to prevent acid formation.

Experimental Protocols

Protocol A: Synthesis of Precursor (2-Methyl-4-phenylquinazoline)

Note: If the 2-methyl precursor is commercially available, proceed directly to Protocol B.

Reagents:

-

2-Aminobenzophenone (1.0 mmol)

-

Acetamidine hydrochloride (1.5 mmol)

-

K₂CO₃ (2.0 mmol)

-

Solvent: Ethanol (3 mL)

Method:

-

Load reagents into a 10 mL microwave process vial containing a magnetic stir bar.

-

Seal the vessel and place it in the microwave cavity.

-

Irradiation Parameters:

-

Mode: Dynamic (hold temperature).

-

Temperature: 140 °C.

-

Hold Time: 10 minutes.

-

Pressure Limit: 15 bar.

-

Stirring: High.[1]

-

-

Workup: Cool to RT. Pour into ice water. Filter the precipitate, wash with water, and dry.